3-Hydroxycyclopentanecarboxylic acid
Description
3-Hydroxycyclopentanecarboxylic acid (C₆H₁₀O₃, average mass 130.143 g/mol) is a cyclopentane derivative featuring both a hydroxyl (-OH) and a carboxylic acid (-COOH) group on adjacent carbon atoms (C3 and C1, respectively) . Its stereoisomerism is notable, with defined stereocenters at positions 1 and 3, as seen in the (1S,3R)- and (1R,3S)-configurations . The compound has multiple CAS registries (e.g., 101080-22-2, 107983-78-8) and IUPAC-accepted synonyms, including 3-hydroxycyclopentane-1-carboxylic acid .
Key applications include its role as a synthetic intermediate in organic chemistry and as a degradation byproduct of pesticides like acetamiprid (ACE). During ACE degradation via Fe-doped nano-titanium oxide (Fe-nTiO₂), this compound forms via hydroxyl radical (-OH) attack on the pyridine ring, replacing active chlorine atoms and double bonds . This highlights its environmental relevance in pollutant breakdown pathways.
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxycyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-5-2-1-4(3-5)6(8)9/h4-5,7H,1-3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWQLKYMTLWXKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in functional groups, ring saturation, and stereochemistry, leading to distinct chemical behaviors and applications. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Cyclopentanecarboxylic Acid Derivatives
Functional Group Influence on Reactivity
- Hydroxyl vs. Ketone : The hydroxyl group in this compound participates in hydrogen bonding and oxidation reactions, whereas the ketone in 3-oxo-1-cyclopentanecarboxylic acid undergoes nucleophilic additions (e.g., Grignard reactions) .
- Cyanide vs. Carboxylic Acid: 1-Cyanocyclopentanecarboxylic acid’s nitrile group (-CN) is electrophilic, enabling peptide coupling, but it poses higher toxicity (H302: harmful if swallowed) compared to the hydroxyl analog .
Stereochemical and Environmental Relevance
- The (1R,3S)- and (1S,3R)-stereoisomers of this compound are critical in asymmetric synthesis, as seen in the use of (S)-carvone to construct γ-lactones for guaianolide biosynthesis .
- Environmental Impact: Unlike this compound (a pesticide breakdown product), 4-chlorocyclopent-1-enecarboxylic acid (detected alongside it) retains chlorine, posing residual ecotoxicity risks .
Q & A
Q. How should decomposition products be managed during high-temperature reactions?
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